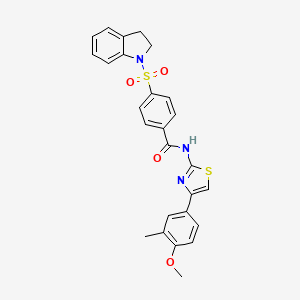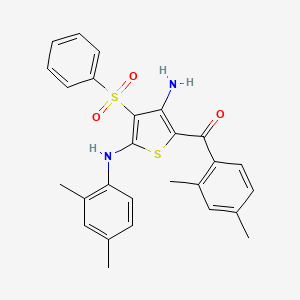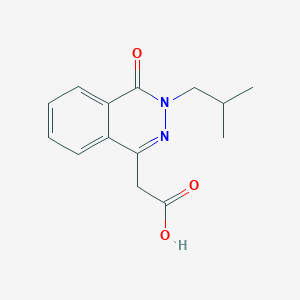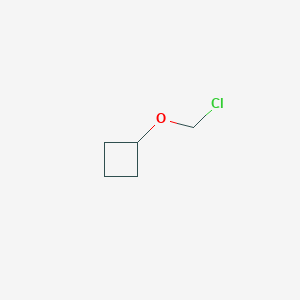
4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have promising results in various studies.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Compounds with similar structural features have been explored for their potential in treating various diseases. For instance, derivatives of thiazolylindoles and benzimidazoles have shown promise in medicinal chemistry for their potential cannabinoid receptor activity and anticancer properties. Such compounds are of interest due to their unique biological activities, which could be leveraged in the development of new therapeutic agents (Westphal et al., 2015; Ravinaik et al., 2021).
Neuroprotective Activity
The search for neuroprotective drugs is a critical area of pharmaceutical research. Compounds similar to the specified chemical have been investigated for their potential in ameliorating Alzheimer's disease phenotypes. For example, certain hydroxamic acids derived from indoles demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing neuroprotective activity and potential benefits for Alzheimer's disease treatment (Lee et al., 2018).
Anticonvulsant Activity
The synthesis and biological activity studies of compounds with thiazolylindole motifs have also included their evaluation as anticonvulsants. Research has been conducted on the synthesis under eco-friendly conditions and their effectiveness in managing seizures, demonstrating the potential of such compounds in treating convulsive disorders (Nikalje et al., 2015).
Photodynamic Therapy
Some derivatives have been investigated for their application in photodynamic therapy, particularly in the treatment of cancer. The novel compounds synthesized have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Antimicrobial and Antifungal Agents
Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies are crucial for the development of new antimicrobial agents, particularly in addressing drug-resistant bacterial and fungal strains. The synthesized molecules showed potent activity, highlighting the importance of structural modifications in enhancing biological efficacy (Bikobo et al., 2017).
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-17-15-20(9-12-24(17)33-2)22-16-34-26(27-22)28-25(30)19-7-10-21(11-8-19)35(31,32)29-14-13-18-5-3-4-6-23(18)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCSPADIZNMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(indolin-1-ylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)


![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![(3,4-Dimethylphenyl)(8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2978459.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)
![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2978466.png)
![2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978467.png)

